![molecular formula C21H30N4O3 B5659286 2-[(5-methylpyrazin-2-yl)methyl]-9-(tetrahydro-2H-pyran-2-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5659286.png)
2-[(5-methylpyrazin-2-yl)methyl]-9-(tetrahydro-2H-pyran-2-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of related diazaspiro[5.5]undecane derivatives often involves efficient Michael addition reactions, showcasing the versatility in introducing a wide range of substituents. A notable example is the practical and divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes, highlighting the key steps in synthesizing complex structures like the compound (Yang et al., 2008).
Molecular Structure Analysis
Molecular structure elucidation often employs techniques such as X-ray crystallography, as demonstrated in the synthesis and structural characterization of spiro compounds. The crystal structure analysis of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane underscores the utility of such methods in detailing molecular geometries and supramolecular arrangements (Zhu, 2011).
Chemical Reactions and Properties
The compound's reactivity is indicative of its broader class's chemical behavior, which includes reactions such as spirocyclization and Michael addition. These reactions are fundamental in creating the diazaspiro framework and further functionalizing the structure, as seen in the synthesis routes for similar compounds (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
Physical properties such as solvatochromism and crystal packing are critical in understanding the compound's behavior in different environments. Detailed photophysical studies and solvatochromic analysis, including TDDFT calculations, provide insights into the electronic structure and solvent interactions of diazaspiro compounds, which can be related to the studied compound's expected physical properties (Aggarwal & Khurana, 2015).
Chemical Properties Analysis
Chemical properties are deeply influenced by the compound's molecular structure, particularly the presence of functional groups that dictate reactivity. The synthesis and characterization of diazaspiro compounds reveal the impact of substituents on chemical reactivity and potential applications, illustrating the compound's chemical versatility and reactivity profile (Reddy et al., 2014).
properties
IUPAC Name |
2-[(5-methylpyrazin-2-yl)methyl]-9-(oxane-2-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-16-12-23-17(13-22-16)14-25-15-21(6-5-19(25)26)7-9-24(10-8-21)20(27)18-4-2-3-11-28-18/h12-13,18H,2-11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZIKTBMAGXCBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CN2CC3(CCC2=O)CCN(CC3)C(=O)C4CCCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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